tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate: is a chemical compound with the molecular formula C11H20BrNO3. It is a derivative of carbamate, featuring a tert-butyl group and a brominated oxohexane moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated oxohexane derivative. The reaction is often carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are carefully controlled to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted carbamates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: The compound is used in the study of enzyme inhibition and protein modification. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical research.
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug or as a building block for the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile tool in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
tert-Butyl 3-bromopropylcarbamate: Similar in structure but with a shorter carbon chain.
tert-Butyl N-[(3R)-piperidin-3-yl]carbamate: Contains a piperidine ring instead of the oxohexane moiety.
tert-Butyl N-[(1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate: Features a cyclohexane ring with hydroxyl and sulfanyl groups.
Uniqueness: tert-Butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate is unique due to its combination of a brominated oxohexane moiety and a tert-butyl carbamate group. This unique structure imparts specific reactivity and stability, making it valuable in various chemical and biological applications.
Properties
CAS No. |
2639375-38-3 |
---|---|
Molecular Formula |
C11H20BrNO3 |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
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